HV-723

Description

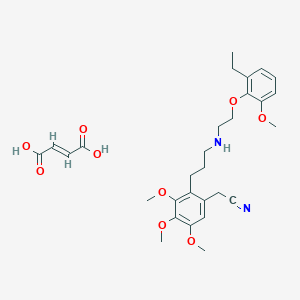

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;2-[2-[3-[2-(2-ethyl-6-methoxyphenoxy)ethylamino]propyl]-3,4,5-trimethoxyphenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O5.C4H4O4/c1-6-18-9-7-11-21(28-2)23(18)32-16-15-27-14-8-10-20-19(12-13-26)17-22(29-3)25(31-5)24(20)30-4;5-3(6)1-2-4(7)8/h7,9,11,17,27H,6,8,10,12,14-16H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNIOISQRMXGCK-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)OC)OCCNCCCC2=C(C(=C(C=C2CC#N)OC)OC)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=CC=C1)OC)OCCNCCCC2=C(C(=C(C=C2CC#N)OC)OC)OC.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115787-31-0 | |

| Record name | HV 723 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115787310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Pharmacological Characterization of Hv 723

In Vitro Potency and Competitive Antagonism of HV-723

Comparative Analysis of pA2 Values for this compound Against Reference Alpha-1 Adrenoceptor Antagonists (e.g., Prazosin (B1663645), Yohimbine)The antagonistic potency of this compound against noradrenaline-induced contraction has been quantitatively assessed and compared with established alpha-1 adrenoceptor antagonists such as prazosin and yohimbine (B192690). In dog mesenteric arteries, this compound exhibited a pA2 value of 9.37, which was notably higher than that of prazosin (8.22) and yohimbine (7.18)nih.gov. This indicates a significantly greater affinity of this compound for alpha-1 adrenoceptors in this tissue. In other vascular smooth muscle preparations, such as the dog mesenteric and saphenous veins (classified as Group I vessels), the pA2 values for this compound were reported to be greater than 9, approximately 1 log unit higher than those for prazosin. In the rat caudal artery, this compound showed a pA2 of 8.7. In binding studies in rat heart, this compound competed for [3H]-prazosin binding monophasically with a pKi of 8.28.

The comparative pA2 values highlight this compound's potent alpha-1 adrenoceptor antagonistic activity:

| Compound | Tissue/Assay | pA2 Value | Reference |

| This compound | Dog Mesenteric Arteries (Noradrenaline-induced contraction) | 9.37 | nih.gov |

| Prazosin | Dog Mesenteric Arteries (Noradrenaline-induced contraction) | 8.22 | nih.gov |

| Yohimbine | Dog Mesenteric Arteries (Noradrenaline-induced contraction) | 7.18 | nih.gov |

| This compound | Rat Caudal Artery (Noradrenaline-induced contraction) | 8.7 | |

| This compound | Rat Heart ([3H]-prazosin binding, pKi) | 8.28 |

Receptor Selectivity Profile of this compound

The selectivity of this compound across various adrenoceptor and other receptor types has been thoroughly evaluated.

Mechanistic Elucidation of Hv 723 Action

Modulation of Sympathetic Neurotransmission by HV-723 in Electrically Stimulated Isolated Tissues

Studies investigating the pharmacological profile of this compound have demonstrated its significant impact on sympathetic neurotransmission in isolated tissue preparations. In dog mesenteric arteries, this compound was found to competitively inhibit contractions induced by noradrenaline. The compound exhibited a pA2 value of 9.37, which indicates a higher potency compared to prazosin (B1663645) (pA2 = 8.22) and yohimbine (B192690) (pA2 = 7.18) in this context. uni.lu

Furthermore, this compound displayed potent α1-adrenoceptor antagonist activity in both dog mesenteric and saphenous veins. uni.lu Its inhibitory effect was observed to be approximately tenfold more potent than that of prazosin in inhibiting sympathetic contractions evoked by electrical transmural stimulation in dog mesenteric arteries. uni.lu This suggests that this compound effectively modulates sympathetic responses by blocking α1-adrenoceptors located on the postsynaptic membrane of vascular smooth muscle, which are typically activated by norepinephrine (B1679862) released from sympathetic nerve endings. wikipedia.orgfishersci.ca

The use of electrically stimulated isolated tissues is a well-established method in pharmacology to assess the effects of drugs on nerve function and muscle contraction, providing insights into their direct actions on neural and muscular components. wikipedia.orgwikidata.org

The comparative potency of this compound against other known α1-adrenoceptor antagonists in inhibiting noradrenaline-induced contractions is summarized in the table below:

| Compound | pA2 Value (Dog Mesenteric Arteries) uni.lu | Relative Potency vs. Prazosin (Electrically Stimulated Dog Mesenteric Arteries) uni.lu |

| This compound | 9.37 | Approximately 10 times more potent |

| Prazosin | 8.22 | 1 |

| Yohimbine | 7.18 | Not specified for electrical stimulation; less potent than Prazosin on NA-induced contraction |

Investigation of this compound Influence on Presynaptic Neurotransmitter Release Mechanisms (e.g., 3H-Noradrenaline Release)

A critical aspect of understanding the mechanistic action of this compound involves its effect on presynaptic neurotransmitter release. Presynaptic terminals release neurotransmitters, such as noradrenaline, into the synaptic cleft following an action potential, a process often studied using radiolabeled neurotransmitters like 3H-noradrenaline. wikipedia.orgwikipedia.orgfishersci.cawikipedia.org

Despite its potent postsynaptic α1-adrenoceptor blocking activity, this compound demonstrated no influence on the release of 3H-noradrenaline evoked by electrical stimulation. uni.lu This finding is significant as it indicates that this compound does not interfere with the presynaptic mechanisms responsible for neurotransmitter exocytosis. This observation aligns with its reported selectivity, as this compound showed little to no antagonist activity on presynaptic α2-adrenoceptors, which are known to modulate noradrenaline release from nerve terminals. uni.luwikipedia.orgmims.com

The data suggest that the modulatory effects of this compound on sympathetic neurotransmission are primarily mediated through its antagonism of postsynaptic α1-adrenoceptors, rather than by altering the quantity of neurotransmitter released from presynaptic terminals.

Alpha 1 Adrenoceptor Subtype Profiling of Hv 723

Differential Affinity and Selectivity of HV-723 for Alpha-1 Adrenoceptor Subtypes (α1A, α1B, α1D, α1H, α1L, α1N)

The pharmacological profile of this compound is characterized by its distinct interaction with various alpha-1 adrenoceptor subtypes. Research across different tissues and species has revealed a complex pattern of affinity and selectivity, positioning this compound as a valuable tool for dissecting the physiological roles of these receptors. Studies have identified its activity at the classical α1A, α1B, and α1D subtypes, as well as the functionally defined α1L subtype. Information regarding its interaction with the α1H and α1N subtypes is less prevalent in the current body of scientific literature.

In binding studies on human prostate tissue, this compound demonstrated a monophasic displacement of [3H]-prazosin binding with a pKi value of approximately 8.5. nih.gov This suggests interaction with a subtype exhibiting lower affinity for some standard antagonists. nih.gov Further investigations in rabbit ventricular muscle indicate that this compound has a differential antagonistic action on α1A-mediated responses that is dependent on its concentration. nih.gov At very low concentrations (1-100 pM), it selectively inhibits a subclass of the α1A adrenoceptor sensitive to (+)-niguldipine. nih.gov At higher concentrations (≥ 1 nM), its antagonistic action resembles that of the α1A antagonist WB 4101. nih.gov

Subtype Characterization in Canine Vascular Preparations (e.g., Mesenteric and Saphenous Veins)

In vitro studies utilizing canine vascular tissues have demonstrated the potent and selective alpha-1 adrenoceptor antagonist activity of this compound. In dog mesenteric arteries, this compound competitively inhibited noradrenaline-induced contractions with a pA2 value of 9.37. nih.gov This potency was significantly greater than that of prazosin (B1663645) (pA2 of 8.22) and yohimbine (B192690) (pA2 of 7.18) in the same preparation. nih.gov

Furthermore, this compound exhibited potent alpha-1 adrenoceptor antagonist activity in both the dog mesenteric and saphenous veins. nih.gov The compound also effectively inhibited sympathetic contractions induced by electrical transmural stimulation in dog mesenteric arteries, proving to be approximately 10 times more potent than prazosin in this regard. nih.gov Importantly, this compound showed little to no antagonist activity at pre- and postsynaptic alpha-2 adrenoceptors, beta-1 and beta-2 adrenoceptors, or muscarinic receptors, highlighting its selectivity for the alpha-1 adrenoceptor. nih.gov

Investigations in Rabbit Ocular (Iris Dilator Muscle) and Genitourinary Tissues (Prostate)

Pharmacological investigations in rabbit tissues have been instrumental in characterizing the interaction of this compound with specific alpha-1 adrenoceptor subtypes, particularly the α1L-adrenoceptor.

In the rabbit iris dilator muscle, functional studies determined the pA2 value of this compound for antagonizing noradrenaline-induced contractions to be 7.8. nih.gov This was part of a broader characterization of antagonists which suggested that the contractile response in this tissue is mediated by the putative α1L-adrenoceptor, a subtype known for having a low affinity for prazosin. nih.gov

In the rabbit prostate, binding studies revealed that while prazosin, WB4101, and 5-methylurapidil showed complex binding suggestive of two distinct affinity sites (the classical α1A and the α1L subtype), this compound displaced [3H]-prazosin binding monophasically with a low affinity. nih.gov Functional experiments in this tissue, which measured the antagonism of noradrenaline-induced contractions, showed that this compound, along with prazosin, WB4101, and 5-methylurapidil, acted as competitive antagonists with low affinities. nih.gov These findings strongly suggest that the contractile response in the rabbit prostate is predominantly mediated through the α1L-adrenoceptor subtype. nih.gov

Functional and Binding Studies in Rat Vas Deferens Sub-regions (Epididymal and Prostatic Portions)

Studies on the rat vas deferens have further elucidated the functional profile of this compound at alpha-1 adrenoceptors. In both the epididymal and prostatic portions of the rat vas deferens, binding studies showed that this compound displaced [3H]-prazosin binding monophasically with a low affinity. researchgate.net

In functional assays on the epididymal portion, the contractile response to noradrenaline was competitively inhibited by this compound, prazosin, and WB4101 with similarly low affinities, yielding pKB values in the range of 8.0 to 9.0. researchgate.net This suggests that in this specific tissue region, these antagonists are acting on a receptor population that does not discriminate significantly between them in terms of affinity. researchgate.net

Comparative Subtype Discrimination with Emerging and Standard Antagonists (e.g., WB4101, BMY7378, RS-17053, YM617, JTH-601, KMD-3213)

Comparative studies of this compound alongside a panel of standard and emerging alpha-1 adrenoceptor antagonists have been crucial in defining its subtype selectivity. A key study in the rabbit iris dilator muscle provided a direct comparison of the functional antagonist potencies (pA2 values) of several compounds.

Table 1: Comparative Antagonist Potency (pA2 values) at the α1L-Adrenoceptor in Rabbit Iris Dilator Muscle

This profile of antagonist affinities in the rabbit iris corresponds well with the characteristics of the putative α1L-adrenoceptor. nih.gov

In binding studies on rat prostate membranes, the inhibitory effects of several antagonists on [3H]tamsulosin binding were examined. This compound, along with prazosin, WB4101, 5-methylurapidil, and oxymetazoline, inhibited the binding with high efficacy, showing a good correlation with the binding characteristics of the cloned α1a-adrenoceptor subtype. nih.gov However, in functional studies of the same tissue, the antagonist potencies were lower, suggesting the involvement of the α1L-adrenoceptor in the contractile response. nih.gov

In human prostate binding assays, this compound, along with 5-methylurapidil, displaced [3H]-prazosin binding monophasically with a pKi of approximately 8.5, whereas prazosin and WB4101 showed biphasic displacement, indicating interaction with both a high-affinity site (presumably α1A/α1C) and a low-affinity site (putative α1L). nih.gov

Table 2: Binding Affinities (pKi) of Various Antagonists at Cloned Human α1-Adrenoceptor Subtypes

Note: Direct comparative binding data for this compound at cloned human α1A, α1B, and α1D subtypes was not available in the reviewed sources. The table presents data for other relevant antagonists to provide context for subtype selectivity. nih.govnih.govtocris.com

Structure Activity Relationships Sar of Hv 723 and Its Acetonitrile Fumarate Analogs

Identification of Key Structural Determinants for Alpha-1 Adrenoceptor Antagonism within the Benzene-Acetonitrile Fumarate (B1241708) Scaffold

The core structure of HV-723, encompassing its benzene-acetonitrile fumarate scaffold, is fundamental to its efficacy as an alpha-1 adrenoceptor antagonist. Studies have demonstrated that this compound competitively inhibits noradrenaline-induced contraction, exhibiting a remarkably high potency. In in vitro experiments using dog mesenteric arteries, this compound displayed a pA2 value of 9.37. This value significantly surpasses that of other known alpha-adrenoceptor antagonists, such as prazosin (B1663645) (pA2 = 8.22) and yohimbine (B192690) (pA2 = 7.18) under similar conditions. guidetopharmacology.org

Table 1: Comparative pA2 Values for Alpha-1 Adrenoceptor Antagonists

| Compound | pA2 Value (Dog Mesenteric Arteries) |

| This compound | 9.37 |

| Prazosin | 8.22 |

| Yohimbine | 7.18 |

Exploration of Substituent Effects on Receptor Binding Affinity and Functional Selectivity

The functional selectivity of this compound is a hallmark of its pharmacological profile. Research indicates that this compound exhibits potent alpha-1 adrenoceptor antagonist activity in various tissues, including dog mesenteric and saphenous veins. guidetopharmacology.org Crucially, it demonstrates minimal to no antagonist activity on pre- and postsynaptic alpha-2 adrenoceptors, beta-1 and beta-2 adrenoceptors, and muscarinic receptors. guidetopharmacology.org This high degree of selectivity is a direct consequence of the specific substituent effects within its molecular structure.

While systematic studies detailing the impact of varying individual substituents on the this compound scaffold were not identified, the observed selectivity provides strong implicit evidence of favorable substituent effects. The 3,4,5-trimethoxy substitution on the benzene (B151609) ring and the 2-methoxyphenoxy moiety are likely positioned to create a binding environment that is highly complementary to the alpha-1 adrenoceptor, while simultaneously presenting unfavorable interactions with other receptor subtypes. This suggests that the electronic properties, steric bulk, and hydrogen bonding capabilities imparted by these substituents are finely tuned to confer high binding affinity and functional selectivity for the alpha-1 adrenoceptor. The precise arrangement of these groups ensures that this compound can effectively block alpha-1 adrenoceptors without significantly affecting other adrenergic or muscarinic pathways.

Computational and In Silico Approaches to this compound SAR Studies

Computational and in silico methods are powerful tools in modern drug discovery and structure-activity relationship (SAR) studies, offering insights into molecular interactions and predicting biological activities. These approaches leverage computer simulations and mathematical algorithms to analyze molecular structures, properties, and activities. google.com

Key in silico techniques applicable to SAR studies of compounds like this compound include:

Molecular Docking: This method predicts the preferred orientation of a ligand (like this compound) when bound to a receptor, identifying potential binding sites and key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. google.com This can elucidate how the specific features of this compound interact with the alpha-1 adrenoceptor at an atomic level.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe conformational changes, assess the stability of the binding pose over time, and understand the flexibility of both the ligand and the receptor. google.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. google.com While specific QSAR studies on this compound analogs were not found, this approach could be used to predict the activity of new this compound derivatives based on their structural modifications.

Density Functional Theory (DFT): DFT calculations can optimize molecular geometries and provide insights into electronic properties, such as HOMO-LUMO gaps and electrostatic potential maps, which are crucial for understanding chemical reactivity and potential interaction sites. google.comnih.gov

Although specific published computational studies focusing solely on this compound were not identified in the available literature, these in silico methodologies would be invaluable for further elucidating the precise binding mode of this compound to the alpha-1 adrenoceptor. They could also be utilized to rationally design and predict the activity of novel this compound analogs, guiding the synthesis of compounds with enhanced potency, selectivity, or improved pharmacological profiles.

Synthetic Methodologies and Chemical Derivatization Strategies for Hv 723

General Principles of Alpha-1 Adrenoceptor Antagonist Synthesis

Alpha-1 adrenoceptor antagonists are a class of compounds designed to block the effects of catecholamines, such as norepinephrine (B1679862), on alpha-1 adrenergic receptors. This blockade typically leads to vasodilation by inhibiting the contraction of vascular smooth muscle scribd.com. The synthesis of these agents often involves the construction of complex molecular architectures featuring various functional groups critical for receptor binding and selectivity.

Common structural motifs found in alpha-1 adrenoceptor antagonists often include an aromatic core, an alkyl linker, and a basic amine group. The interaction of these structural elements with specific sites on the alpha-1 adrenoceptor is crucial for their pharmacological activity scribd.com. Synthetic strategies generally employ a series of organic reactions, such as nucleophilic substitutions to form amine linkages, alkylations, and the controlled introduction of aromatic and heterocyclic substituents. For instance, the design of selective alpha-1A/alpha-1D adrenoceptor antagonists has involved integrating concepts like arylpiperazine biomimetics into the molecular structure paranddarou.co. The specific placement and nature of substituents on aromatic rings, as well as the length and flexibility of linker chains, are key determinants of a compound's affinity and selectivity for different alpha-1 adrenoceptor subtypes scribd.comparanddarou.co.

Detailed Methodologies for the Synthesis of Alpha-Ethyl-3,4,5-Trimethoxy-Alpha-(3-((2-(2-Methoxyphenoxy)Ethyl)Amino)Propyl) Benzene-Acetonitrile Fumarate (B1241708) (HV-723)

The precise, detailed, step-by-step synthetic methodology for alpha-ethyl-3,4,5-trimethoxy-alpha-(3-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzeneacetonitrile fumarate (this compound) is not extensively detailed in publicly available scientific literature from the conducted searches. However, based on its complex chemical structure, the synthesis of this compound would logically involve multiple strategic steps to assemble its distinct molecular fragments.

The structure of this compound comprises a 3,4,5-trimethoxybenzeneacetonitrile core with an alpha-ethyl group, a propyl linker, and a 2-(2-methoxyphenoxy)ethylamino moiety. A general synthetic approach for such a molecule would likely involve:

Formation of the Benzeneacetonitrile Core: This could involve reactions to introduce the cyano group and the alpha-ethyl substituent onto a 3,4,5-trimethoxyphenyl precursor.

Introduction of the Aminoalkyl Chain: A key step would be the attachment of the 3-aminopropyl chain to the alpha-position of the benzeneacetonitrile, possibly via alkylation or a related carbon-carbon bond forming reaction, followed by functional group interconversion to the amine.

Construction of the Phenoxyethyl Amine Moiety: The 2-(2-methoxyphenoxy)ethyl group would be synthesized separately and then coupled with the aminoalkyl chain. This typically involves ether formation (e.g., Williamson ether synthesis) to create the phenoxyethyl fragment, followed by reactions to introduce the terminal amine.

Amine Linkage Formation: The final amine linkage connecting the propyl chain from the benzeneacetonitrile core to the 2-(2-methoxyphenoxy)ethyl group would likely be formed through a reductive amination or a nucleophilic substitution reaction between an amine precursor and an appropriately functionalized alkyl halide or aldehyde/ketone.

Salt Formation: The final step would involve the formation of the fumarate salt from the free base, a common practice for pharmaceutical compounds to improve solubility, stability, or bioavailability.

While specific reaction conditions, yields, and purifications for each intermediate are not available, the synthesis would draw upon established principles of organic chemistry, including nucleophilic substitutions and the formation of cyano and amine functional groups ontosight.ai.

Design and Synthesis of Novel this compound Analogs for Modulating Pharmacological Profiles

The design and synthesis of novel analogs of this compound would aim to modulate its pharmacological profile, particularly its affinity and selectivity for specific alpha-1 adrenoceptor subtypes (alpha-1A, alpha-1B, alpha-1D). Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding modifications based on how changes in chemical structure affect biological activity scribd.comparanddarou.co.

General strategies for designing alpha-1 adrenoceptor antagonist analogs, which would be applicable to this compound, include:

Modification of Aromatic Rings: Alterations to the substitution patterns or electronic properties of the 3,4,5-trimethoxyphenyl group or the 2-methoxyphenoxy ring can significantly impact receptor binding. For example, introducing electron-withdrawing or electron-donating groups, or changing the position of existing substituents (like methoxy (B1213986) groups), can influence interactions with the receptor binding site pharmaffiliates.com.

Varying Linker Length and Flexibility: The propyl linker connecting the benzeneacetonitrile core to the amino group, and the ethyl linker connecting the amino group to the phenoxy moiety, are crucial for proper orientation within the receptor pocket. Modifying the length (e.g., extending or shortening the carbon chain) or introducing branching or rigidity (e.g., cyclic structures, double bonds) can alter the compound's conformational flexibility and its ability to fit into the receptor, thereby affecting potency and selectivity nih.gov.

Substitution on the Amino Group: The secondary amine in this compound is a potential site for derivatization. Introducing different alkyl groups or other substituents on the nitrogen atom can influence its basicity, steric bulk, and hydrogen bonding capabilities, all of which are important for receptor interaction paranddarou.co.

Chiral Modifications: If this compound possesses chiral centers, synthesizing and evaluating individual enantiomers or diastereomers can reveal significant differences in pharmacological activity, as often one stereoisomer is more potent or selective than others researchgate.net.

By systematically applying these derivatization strategies and evaluating the resulting analogs in binding and functional assays, researchers can develop a comprehensive SAR profile for this compound, leading to the design of compounds with improved pharmacological characteristics, such as enhanced subtype selectivity or altered duration of action nih.govparanddarou.co.

Preclinical Pharmacological Models for Hv 723 Evaluation

Advanced Ex Vivo Functional Assays in Isolated Smooth Muscle Preparations for Agonist-Antagonist Interactions

HV-723 has been extensively used as an antagonist in functional assays employing isolated smooth muscle preparations to characterize α1-adrenoceptor subtypes and their roles in mediating contractile responses. These ex vivo models are critical for understanding agonist-antagonist interactions at a tissue level.

Early research in vascular smooth muscle led to a subclassification of α1-adrenoceptors into α1H, α1N, and α1L subtypes based on their differential affinities for antagonists like prazosin (B1663645) and this compound. nih.gov Specifically, this compound was noted for its higher affinity for what were termed α1N-adrenoceptors. ucl.ac.ukgla.ac.uk This pharmacological profiling in isolated tissues represented a significant step in understanding the heterogeneity of these receptors.

Studies on the rat vas deferens have demonstrated the utility of this compound in dissecting the specific α1-adrenoceptor subtypes responsible for smooth muscle contraction. In this tissue, various α1-adrenoceptor antagonists, including this compound, were used to inhibit contractions induced by the agonist noradrenaline. nih.gov The antagonist potencies (pKB values) derived from these experiments were correlated with the known binding affinities for the cloned α1A, α1B, and α1D-adrenoceptor subtypes. nih.gov The results showed a significant correlation only with the α1A-adrenoceptor ligand binding site, suggesting this subtype as the primary mediator of noradrenaline-induced contractions in this tissue. nih.gov Similarly, in the human vas deferens, this compound showed comparable inhibitory potency in both longitudinal and circular muscle layers, with pKB values corresponding to its affinity at α1A- or α1L-adrenoceptor subtypes. nih.gov

Further investigations in various isolated tissues have reinforced the role of this compound as a valuable tool for receptor characterization. For instance, in the human saphenous vein, this compound was part of a panel of antagonists used to characterize postjunctional α2-adrenoceptors, demonstrating its utility across different adrenoceptor families. biocrick.com In the rat caudal artery, Schild regression analysis yielded pA2 estimates for this compound against the α1-adrenoceptor agonist A-61603, contributing to the pharmacological profile of the receptors in this specific vascular bed. nih.govresearchgate.netresearchgate.net

The antagonist potency of this compound has been quantified in several isolated smooth muscle preparations, as detailed in the table below. These values are crucial for comparing receptor pharmacology across different tissues and species.

| Tissue Preparation | Agonist | Antagonist Potency (pA2/pKB) | Reference |

| Rat Caudal Artery | A-61603 | 8.7 (pA2) | nih.govresearchgate.netresearchgate.net |

| Human Saphenous Vein | Noradrenaline | 7.52 ± 0.14 (pKB) | biocrick.compatsnap.com |

| Human Vas Deferens (Longitudinal) | Noradrenaline | ~8.3 - 8.4 (pKB) | nih.gov |

| Human Vas Deferens (Circular) | Noradrenaline | ~8.3 - 8.4 (pKB) | nih.gov |

| Rat Vas Deferens | Noradrenaline | 8.7 (pA2 from single concentration) | nih.gov |

This table presents data on the antagonist potency of this compound in various ex vivo smooth muscle functional assays.

Isolated Organ Studies for Receptor Ligand Binding Kinetics and Signal Transduction Pathways

Isolated organ and cell-based studies have been pivotal in determining the binding kinetics of this compound at α1-adrenoceptor subtypes and in elucidating the downstream signal transduction pathways affected by its antagonist activity.

Radioligand binding studies, in conjunction with functional assays, have been employed to correlate the functional effects of this compound with its affinity for specific receptor subtypes. nih.gov For example, a proposed classification identified α1-adrenoceptors with a low affinity for prazosin but a high affinity for this compound as α1N-adrenoceptors. ucl.ac.uk In studies on rat vas deferens, the binding affinities of a range of antagonists, including this compound, were determined using [3H]prazosin displacement assays and correlated with functional potencies. nih.gov This integrated approach is essential for a comprehensive understanding of receptor pharmacology.

Research using cell lines stably expressing specific adrenoceptor subtypes has provided deeper insights into the molecular mechanisms of this compound. In Rat-1 fibroblasts transfected to express a constitutively active mutant (CAM) form of the hamster α1B-adrenergic receptor, this compound was among several antagonists shown to cause an upregulation in the levels of this receptor after 24 hours of treatment. gla.ac.uk This finding suggests that this compound can influence receptor expression, a key aspect of receptor kinetics and cellular responsiveness.

Furthermore, these cellular models have been used to explore the impact of this compound on signal transduction. The α1B-adrenoceptor couples to Gqα and G11α G-proteins, which in turn activate the phosphoinositidase C (PLC) and phospholipase D (PLD) pathways. gla.ac.uk Pretreatment of CAM α1B-adrenergic receptor-expressing cells with antagonists, including phentolamine, led to a greater maximal output from these signaling pathways upon subsequent stimulation with an agonist. gla.ac.uk While this specific study highlighted phentolamine, it established a model system where the effects of other antagonists like this compound on signal transduction can be inferred and further investigated. gla.ac.uknih.gov This demonstrates how antagonism at the receptor level translates into measurable changes in intracellular signaling cascades.

| Study Type | Model System | Key Finding Regarding this compound | Reference |

| Receptor Sub-classification | Various Tissues | High affinity for α1N-adrenoceptors (characterized by low prazosin affinity). | ucl.ac.uk |

| Receptor Regulation | Rat-1 Fibroblasts (expressing CAM α1B-AR) | Treatment with this compound resulted in upregulation of α1B-adrenergic receptor levels. | gla.ac.uk |

| Signal Transduction | Rat-1 Fibroblasts (expressing CAM α1B-AR) | Implicated in the modulation of Gqα/G11α-mediated pathways (PLC, PLD) through antagonism. | gla.ac.uk |

This table summarizes key findings from isolated organ and cellular studies on this compound's binding kinetics and effects on signal transduction.

Methodological Advancements in Predictive In Vitro/Ex Vivo Models for Alpha-1 Adrenoceptor Antagonism

The use of this compound has been integral to the methodological advancements in creating more predictive in vitro and ex vivo models for α1-adrenoceptor antagonism. These advancements have moved the field from a simple classification of receptors to a more nuanced, functional understanding of their diversity.

A significant methodological step forward was the functional subclassification of α1-adrenoceptors in vascular tissues into α1H, α1N, and α1L subtypes. nih.gov This classification was not based on cloned receptor sequences but on the distinct pharmacological profiles of native receptors in functional assays. This compound was a key pharmacological tool in this scheme, helping to define the α1N-subtype by its high affinity for this compound in contrast to its affinity for other antagonists like prazosin and WB 4101. nih.gov This approach provided a more physiologically relevant framework for predicting the effects of antagonists in vascular smooth muscle.

The integration of radioligand binding data with functional data from isolated tissue preparations represents another critical methodological advancement. nih.gov By correlating the pKB values of antagonists like this compound in functional contraction assays (e.g., in rat vas deferens) with their pKi values from binding assays on cloned receptor subtypes, researchers can build more robust and predictive models. nih.govnih.gov This correlative approach allows for the identification of the specific receptor subtype(s) mediating a physiological response, enhancing the predictive power of ex vivo models. For example, the strong correlation between antagonist potencies in the rat vas deferens and binding affinities at the cloned α1A-adrenoceptor provides a predictive model for compounds targeting this specific receptor. nih.gov

The development of cell lines with engineered receptor expression, such as those expressing constitutively active mutants of α1-adrenoceptors, offers a sophisticated in vitro platform. gla.ac.uk These models allow for the study of phenomena like inverse agonism and receptor regulation (upregulation or downregulation) in a controlled environment. gla.ac.uknih.gov The demonstration that antagonists such as this compound can induce receptor upregulation in such a system provides a predictive tool to screen for compounds that may have longer-term effects on cellular sensitivity beyond simple competitive antagonism. gla.ac.uk These advanced cellular models are crucial for predicting the complex cellular responses to α1-adrenoceptor antagonists.

Future Research Directions and Broader Pharmacological Implications

Unexplored Aspects of HV-723's Molecular Pharmacology and Potential Off-Target Interactions

While initial studies have established this compound as a potent and selective alpha-1 adrenoceptor antagonist, a comprehensive understanding of its molecular pharmacology remains an area ripe for further investigation. The compound exhibits a high affinity for alpha-1 adrenoceptors, with a pA2 value of 9.37 in dog mesenteric arteries, significantly greater than that of prazosin (B1663645) (8.22) and yohimbine (B192690) (7.18). nih.gov Furthermore, it demonstrates minimal to no interaction with contractile responses to 5-HT, KCl, and prostaglandin (B15479496) F2 alpha, and shows little activity at alpha-2, beta-1, beta-2, and muscarinic receptors. nih.gov This high degree of selectivity is a crucial attribute; however, a complete off-target interaction profile, generated through systematic screening against a broad panel of receptors and enzymes, is an unexplored yet vital aspect of its pharmacology.

The potential for off-target interactions, even for highly selective compounds, is a critical consideration in drug development. nih.gov Modern computational approaches, such as molecular docking and machine learning-based prediction models, offer powerful tools to identify potential off-target binding. nih.govnih.govajol.info These in-silico methods could be employed to screen this compound against a wide array of G protein-coupled receptors (GPCRs) and other protein families to preemptively identify any potential unintended interactions. uab.cat Such studies would not only enhance the safety profile of this compound but also potentially uncover novel therapeutic applications.

A particularly intriguing characteristic of this compound is its concentration-dependent differential antagonism at alpha-1A adrenoceptor subtypes. At low concentrations (1-100 pM), it selectively inhibits the (+)-niguldipine-sensitive subclass, leading to a decrease in the maximal inotropic response without affecting phosphoinositide hydrolysis. nih.gov At higher concentrations (≥ 1 nM), it appears to antagonize the WB 4101-sensitive subtype, which is coupled to the acceleration of phosphoinositide hydrolysis. nih.gov The precise molecular mechanisms underlying this differential engagement with alpha-1A subtypes are not fully understood and represent a key area for future research. Elucidating the structural and conformational dynamics of the receptor that dictate this concentration-dependent switch would provide invaluable insights into the nuances of GPCR pharmacology.

Innovations in High-Throughput Screening and Assay Development for Alpha-1 Adrenoceptor Ligands

The development of robust and efficient high-throughput screening (HTS) assays is fundamental to the discovery of new and improved alpha-1 adrenoceptor ligands. The screening of antagonists for these receptors has traditionally relied heavily on radioligand binding assays. nih.gov However, the advent of fluorescence-based techniques is revolutionizing this field, offering safer and more cost-effective alternatives. nih.gov

One such innovation is the fluorescence polarization (FP) assay. This technique relies on the change in the polarization of fluorescent light when a small, fluorescently labeled ligand binds to a larger receptor protein. nih.gov The development of novel fluorescent probes for alpha-1 adrenoceptors is a critical step in the successful implementation of FP-based HTS. nih.govacs.org In this context, well-characterized, high-affinity, and selective antagonists like this compound can serve as invaluable reference compounds. They are essential for validating new assays and for use in competitive binding experiments to determine the affinity of novel chemical entities. nih.gov

Furthermore, "ELISA-like" strategies for FP-based HTS, where the receptor protein is immobilized, can improve the measurement window and signal-to-noise ratio. acs.org The established pharmacological profile of this compound makes it an ideal tool for optimizing and validating such innovative screening platforms. Its high selectivity ensures that the observed effects in a well-designed assay are indeed mediated by the target alpha-1 adrenoceptor, thereby reducing the likelihood of false positives.

Contributions of this compound Research to the Understanding of Adrenergic System Regulation and Modulation

The research conducted on this compound has made significant contributions to our understanding of the complexities of the adrenergic system, primarily through its ability to differentiate between alpha-1 adrenoceptor subtypes. The existence of multiple alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D) has long been known, but elucidating their distinct physiological roles has been challenging due to a lack of highly selective ligands. nih.govahajournals.org

This compound's differential effects on the alpha-1A adrenoceptor subtypes in rabbit ventricular muscle provided early pharmacological evidence for the existence of distinct functional subclasses within this subtype. nih.gov This finding has profound implications for understanding the tissue-specific regulation of adrenergic signaling. For instance, the alpha-1A subtype is known to be involved in mediating cardiac hypertrophy and plays a protective role during ischemia. frontiersin.orgphysiology.org The ability to pharmacologically dissect the signaling pathways associated with different alpha-1A populations, as enabled by compounds like this compound, is crucial for developing targeted therapies with improved efficacy and fewer side effects.

Q & A

Basic Research Questions

Q. How can researchers validate the identity and purity of HV-723 in experimental settings?

- Methodological Answer :

-

Step 1 : Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to confirm molecular structure, as detailed in experimental reproducibility guidelines .

-

Step 2 : Assess purity via HPLC or elemental analysis, ensuring compliance with thresholds (>95% purity for pharmacological studies) .

-

Step 3 : Cross-reference spectral data with published literature or databases (e.g., PubChem) to resolve ambiguities .

- Data Table :

| Characterization Method | Target Parameter | Acceptable Threshold |

|---|---|---|

| NMR Spectroscopy | Structural peaks | Match reference data |

| HPLC | Purity | ≥95% |

| Elemental Analysis | C, H, N content | ±0.4% deviation |

Q. What experimental parameters are critical for designing synthesis protocols for this compound?

- Methodological Answer :

-

Key Variables : Reaction temperature, solvent polarity, catalyst type, and reaction time .

-

Optimization Strategy : Use factorial design (e.g., Taguchi methods) to identify interactions between variables and maximize yield .

-

Validation : Replicate experiments under identical conditions to confirm reproducibility .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | High |

| Solvent (Polarity) | Ethanol (ε = 24.3) | Moderate |

| Catalyst | Pd/C (5% w/w) | Critical |

Q. How should researchers address solubility challenges in this compound during in vitro assays?

- Methodological Answer :

- Approach 1 : Test solvents like DMSO, PBS, or cyclodextrin-based solutions for biocompatibility .

- Approach 2 : Use sonication or heating (≤37°C) to enhance dissolution without compound degradation .

- Documentation : Report solvent concentration and incubation time to enable cross-study comparisons .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacological data (e.g., IC₅₀ variability) be systematically resolved?

- Methodological Answer :

-

Step 1 : Conduct meta-analysis of existing studies to identify outliers or methodological discrepancies (e.g., cell line differences) .

-

Step 2 : Replicate experiments under standardized conditions (e.g., uniform cell culture protocols) .

-

Step 3 : Apply statistical models (ANOVA, Bayesian inference) to quantify variability sources .

- Data Table :

| Study | IC₅₀ (μM) | Cell Line | Assay Type |

|---|---|---|---|

| A | 12.3 | HEK293 | MTT |

| B | 8.7 | HeLa | Flow Cytometry |

Q. What strategies ensure reproducibility of this compound’s synthetic protocols across laboratories?

- Methodological Answer :

- Strategy 1 : Publish detailed supplemental materials, including raw spectral data and step-by-step reaction monitoring .

- Strategy 2 : Use open-source lab journals or platforms like Zenodo to share procedural videos or troubleshooting logs .

- Strategy 3 : Collaborate via inter-laboratory validation rounds to identify equipment- or technique-dependent variables .

Q. What methodological frameworks are suitable for studying this compound’s metabolic pathways in complex biological systems?

- Methodological Answer :

- Framework 1 : Use isotopic labeling (e.g., ¹⁴C-HV-723) paired with LC-MS/MS to trace metabolites .

- Framework 2 : Apply computational tools (e.g., molecular docking, QSAR) to predict enzyme interactions .

- Ethical Consideration : Adhere to institutional guidelines for handling radioactive or biohazardous materials .

Guidance for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.